Boc-D-Ala-OSu Boc-D-Ala-OSu
Brand Name: Vulcanchem
CAS No.: 34404-33-6
VCID: VC21541304
InChI: InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m1/s1
SMILES: CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Molecular Formula: C12H18N2O6
Molecular Weight: 286.28 g/mol

Boc-D-Ala-OSu

CAS No.: 34404-33-6

Cat. No.: VC21541304

Molecular Formula: C12H18N2O6

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Ala-OSu - 34404-33-6

Specification

CAS No. 34404-33-6
Molecular Formula C12H18N2O6
Molecular Weight 286.28 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m1/s1
Standard InChI Key COMUWNFVTWKSDT-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
SMILES CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Nomenclature

Boc-D-Ala-OSu is characterized by specific chemical identifiers that distinguish it in scientific literature and commercial catalogs. The compound is formally identified by its IUPAC name tert-butyl {(1R)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]-1-methyl-2-oxoethyl}carbamate, though it is more commonly referred to by its abbreviated name.

Chemical Identification Parameters

ParameterValue
CAS Number34404-33-6
Molecular FormulaC₁₂H₁₈N₂O₆
Molecular Weight286.28 g/mol
Exact Mass286.116486

The compound is registered under CAS number 34404-33-6, which serves as its unique identifier in chemical databases and literature . Its molecular formula C₁₂H₁₈N₂O₆ indicates the precise atomic composition, containing 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms .

Synonyms and Alternative Nomenclature

The compound is known by various synonyms in scientific literature and commercial catalogs, including:

  • N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester

  • (2R)-2,5-dioxopyrrolidin-3-yl 2-(tert-butoxycarbonylamino)propanoate

  • N-tert-Butoxycarbonyl-D-alanine-N-hydroxysuccinimide ester

  • Boc-D-Ala-ONSu

  • N-t-butoxycarbonyl-D-alanine N-hydroxysuccinimide ester

These alternative names reflect different naming conventions and abbreviation systems used across various research fields and chemical suppliers.

Physical and Chemical Properties

Boc-D-Ala-OSu possesses distinct physical and chemical properties that dictate its behavior in various experimental conditions and influence its applications in research.

Physical Properties

PropertyValue
Physical StateSolid
Density1.3±0.1 g/cm³
Refractive Index1.511
LogP-0.42
Polar Surface Area (PSA)102.01

The compound has a density of approximately 1.3±0.1 g/cm³ and a refractive index of 1.511 . Its LogP value of -0.42 indicates a slight preference for aqueous environments over lipid environments, which is important for understanding its solubility characteristics .

Solubility Characteristics

Boc-D-Ala-OSu is primarily soluble in organic solvents, with particular solubility in dimethyl sulfoxide (DMSO) . When preparing stock solutions, it is recommended to select appropriate solvents based on experimental requirements and to store solutions in separate aliquots to avoid degradation from repeated freeze-thaw cycles .

For laboratory applications, the following stock solution preparations are typically used:

AmountVolume for 1 mMVolume for 5 mMVolume for 10 mM
1 mg3.493 mL0.6986 mL0.3493 mL
5 mg17.4648 mL3.493 mL1.7465 mL
10 mg34.9296 mL6.9859 mL3.493 mL

These calculations assist researchers in preparing precise working solutions for various experimental applications .

Structural Characteristics

The molecular structure of Boc-D-Ala-OSu contains several functional groups that contribute to its chemical reactivity and utility in peptide synthesis.

Functional Groups and Reactive Centers

Boc-D-Ala-OSu contains:

  • A tert-butoxycarbonyl (Boc) protecting group on the amino terminus

  • The D-alanine amino acid residue

  • An N-hydroxysuccinimide (OSu) ester at the carboxyl terminus

The N-hydroxysuccinimide ester serves as an activated carboxylic acid, making it highly reactive toward nucleophiles, particularly primary amines. This reactivity is key to the compound's utility in peptide coupling reactions .

Stereochemistry

The compound contains a stereocenter at the α-carbon of the alanine residue, with the D-configuration being specifically indicated in the name. This stereochemical configuration is crucial for applications requiring stereochemical precision, such as the synthesis of bioactive peptides or peptidomimetics with specific three-dimensional structures .

Applications in Peptide Synthesis

Boc-D-Ala-OSu plays a significant role in modern peptide synthesis methodologies, particularly within the Boc strategy of solid-phase peptide synthesis.

Role in Boc-Strategy Peptide Synthesis

The compound serves as an activated amino acid derivative in the t-butoxycarbonyl (Boc) protection strategy for peptide synthesis. In this methodology, the Boc group protects the α-amino group of the amino acid, while the N-hydroxysuccinimide ester provides an activated carboxyl group for efficient coupling reactions .

The application of Boc-D-Ala-OSu in peptide synthesis has been demonstrated in research, such as the preparation of chitobiosylated peptide thioesters. In this approach, Boc-protected amino acids carrying specific modifications are introduced during solid-phase synthesis, followed by treatment with hydrogen fluoride (HF) to cleave the protected peptide from the resin .

Advantages in Peptide Coupling

The N-hydroxysuccinimide ester in Boc-D-Ala-OSu offers several advantages in peptide coupling reactions:

  • Enhanced reactivity compared to unactivated carboxylic acids

  • Reduced racemization during coupling

  • Compatibility with various amino acid sequences

  • Efficient coupling even with sterically hindered residues

These properties make it particularly valuable in challenging peptide synthesis applications, including the preparation of thioester intermediates for segment condensation strategies .

Biological Applications and Research Significance

Beyond its utility in chemical synthesis, Boc-D-Ala-OSu and related amino acid derivatives have demonstrated biological significance.

Ergogenic Applications

Amino acid derivatives like Boc-D-Ala-OSu have been commercially utilized as ergogenic supplements. Research indicates these compounds can influence:

  • Secretion of anabolic hormones

  • Fuel supply during exercise

  • Mental performance during stress-related tasks

  • Prevention of exercise-induced muscle damage

These properties make them recognized as beneficial ergogenic dietary substances, though specific applications of Boc-D-Ala-OSu itself in this context require further research.

Research Applications in Biochemistry

The compound has been used in the synthesis of biologically active peptides, including:

  • Preparation of extracellular matrix metalloproteinase inducer (emmprin) derivatives

  • Synthesis of glycosylated peptide thioesters using the segment condensation method

  • Development of peptides for conformational analysis by circular dichroism (CD) spectroscopy

These applications highlight the compound's value in exploring protein structure-function relationships and developing tools for biochemical research.

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